4-Iodophenylalanine tert-butyl ester

Radiopharmaceutical synthesis No-carrier-added radioiodination Breast cancer imaging

4-Iodophenylalanine tert-butyl ester (CAS 222854-50-4, L-isomer; CAS 793630-08-7, DL-isomer) is a para-iodinated phenylalanine derivative in which the α-carboxyl group is protected as a tert-butyl (tBu) ester. The compound bears a free α-amino group, distinguishing it from doubly protected analogs such as Boc-4-iodophenylalanine.

Molecular Formula C13H18INO2
Molecular Weight 347.19 g/mol
Cat. No. B13571221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodophenylalanine tert-butyl ester
Molecular FormulaC13H18INO2
Molecular Weight347.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC1=CC=C(C=C1)I)N
InChIInChI=1S/C13H18INO2/c1-13(2,3)17-12(16)11(15)8-9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3/t11-/m0/s1
InChIKeyUQKKBAIPAARVFX-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodophenylalanine tert-Butyl Ester: A Halogenated Amino Acid Building Block for Targeted Radiopharmaceutical Synthesis and Orthogonal Peptide Chemistry


4-Iodophenylalanine tert-butyl ester (CAS 222854-50-4, L-isomer; CAS 793630-08-7, DL-isomer) is a para-iodinated phenylalanine derivative in which the α-carboxyl group is protected as a tert-butyl (tBu) ester . The compound bears a free α-amino group, distinguishing it from doubly protected analogs such as Boc-4-iodophenylalanine . As a synthetic intermediate, it serves as the direct precursor to the doubly protected (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoate, which is converted to the tin precursor for no-carrier-added radioiodination [1]. Its iodine substituent at the para position of the aromatic ring provides a heavy-atom handle for X-ray crystallography phasing and a reactive site for palladium-catalyzed cross-coupling reactions including Sonogashira, Stille, and Suzuki couplings [2].

Why 4-Iodophenylalanine tert-Butyl Ester Cannot Be Replaced by Other 4-Iodophenylalanine Derivatives or Non-Iodinated Phenylalanine Esters


Although 4-iodophenylalanine tert-butyl ester belongs to a class of halogenated phenylalanine derivatives, its specific combination of a free α-amino group, an acid-labile tert-butyl ester, and a para-iodo substituent creates a unique reactivity profile that generic analogs cannot replicate. The tert-butyl ester provides markedly superior stability against self-condensation as a free base compared with methyl or ethyl esters, enabling storage and handling without salt formation [1]. In contrast, Boc-4-iodophenylalanine bears an acid-labile protecting group on both the amine and the carboxylic acid, precluding its direct use in Fmoc-based orthogonal solid-phase peptide synthesis (SPPS) where a free amine is required for coupling . The para-iodo substituent is essential for the iododestannylation route to no-carrier-added radioiodinated 4-iodophenylalanine; the non-iodinated phenylalanine tert-butyl ester cannot serve as the requisite iodo derivative for tin precursor synthesis [2]. Furthermore, the 2-iodo positional isomer exhibits altered LAT1 transporter affinity and reduced transport velocity relative to the 4-iodo compound, making positional substitution a critical procurement decision [3].

Quantitative Comparator Evidence for 4-Iodophenylalanine tert-Butyl Ester: Head-to-Head Yield, Stability, and Bioorthogonal Reactivity Data


One-Step vs. Two-Step Radioiododeprotection: 94.8% Yield Achieved When Both Acid-Labile Protecting Groups Are Removed Simultaneously

The doubly protected precursor derived from 4-iodophenylalanine tert-butyl ester — (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoate — contains two acid-labile protecting groups (Boc on amine and tBu on carboxyl) that can be cleaved concurrently with TFA following radioiododestannylation. The one-step protocol yielded an average radiochemical yield of 94.8 ± 3.4% (n=5), compared with the two-step sequential process (radioiodination followed by separate deprotection) achieving yields of 91.6 ± 2.7% and 83.7 ± 1.7% respectively (n=5), corresponding to a combined two-step yield of approximately 76.7% [1].

Radiopharmaceutical synthesis No-carrier-added radioiodination Breast cancer imaging

Stability of tert-Butyl Ester Free Base Against Self-Condensation: Comparative Data with Methyl and Ethyl Esters

Anderson and Callahan (1960) demonstrated that tert-butyl esters of amino acids are substantially more stable as free bases than the corresponding methyl and ethyl esters. Specifically, tert-butyl esters resist self-condensation (diketopiperazine formation and polymerization) to a far greater extent than methyl or ethyl esters, enabling their storage and use as free bases without requiring salt formation [1]. Whereas methyl and ethyl ester free bases undergo rapid self-condensation upon standing, tert-butyl ester free bases can be stored without significant degradation. This class-level property applies directly to 4-iodophenylalanine tert-butyl ester: its free amino group remains available for coupling without the need for in-situ neutralization of hydrochloride salts, reducing the risk of racemization at the α-carbon [1].

Peptide synthesis Carboxyl protection Amino acid ester stability

Cellular Uptake of Radioiodinated Product via LAT1 Transporter: Direct Comparison with [14C]Phenylalanine in MCF-7 Breast Cancer Cells

The radioiodinated 4-iodophenylalanine derived from the tert-butyl ester precursor was evaluated for LAT1-mediated cellular uptake in MCF-7 breast carcinoma cells. After 60 min incubation, uptake of [125I]4-I-Phe reached 49.0 ± 0.7% of the input dose, compared with 55.9 ± 0.5% for [14C]phenylalanine under identical conditions [1]. Competitive inhibition experiments confirmed shared transporter-mediated uptake: with [14C]phenylalanine as tracer, unlabeled phenylalanine and 4-iodophenylalanine exhibited IC50 values of 1.45 mM and 2.50 mM, respectively; with [125I]I-Phe as tracer, the corresponding IC50 values were 1.3 mM and 1.0 mM [1]. The near-equivalent uptake and cross-inhibition demonstrate that 4-iodophenylalanine is recognized by the same LAT1 transport system as the natural substrate.

LAT1 transporter Breast cancer imaging Amino acid uptake

Site-Specific Incorporation into Proteins for SAD X-Ray Crystallography: IodoPhe Enables Phasing with Reduced Data Requirements vs. Sulfur-Based Methods

p-Iodo-L-phenylalanine (iodoPhe) has been site-specifically incorporated into bacteriophage T4 lysozyme at position Phe153 in response to an amber TAG codon using an engineered aminoacyl-tRNA synthetase in E. coli [1]. The iodine atom provides a strong anomalous scattering signal (f'' ~ 6.8 electrons at Cu Kα wavelength, compared with f'' ~ 0.56 electrons for sulfur), enabling single-wavelength anomalous dispersion (SAD) phasing. The crystal structure of the Phe153→iodoPhe mutant was determined using considerably fewer data than are required for the equivalent experiment relying on the sulfur anomalous signal from cysteine and methionine residues [1]. Critically, the iodoPhe substitution in the hydrophobic core did not perturb the protein structure in any meaningful way, as confirmed by comparison with the wild-type structure [1].

Protein crystallography Genetic code expansion SAD phasing

Sonogashira Coupling Reactivity: 4-Iodo Substituent Enables Peptide Stapling and Organometallic Bioconjugation Compared with Non-Halogenated Phenylalanine

The para-iodo substituent on 4-iodophenylalanine serves as an electrophilic handle for palladium-catalyzed Sonogashira cross-coupling with terminal alkynes. Hoffmanns et al. (2005) demonstrated that 4-iodophenylalanine incorporated into dipeptides and [Leu5]-enkephalin by SPPS undergoes efficient Sonogashira coupling with ferrocene alkynes, yielding organometallic peptide conjugates in good yield and purity [1]. More recently, Nandan et al. (2025) reported peptide stapling via Sonogashira coupling between 4-iodophenylalanine and 4-propargyloxyphenylalanine residues placed at i and i+4 or i and i+7 positions; CD spectroscopy confirmed increased helicity in the stapled peptide compared to the linear precursor [2]. This reactivity is absent in non-iodinated phenylalanine, which lacks a suitable leaving group for cross-coupling.

Bioorthogonal chemistry Peptide stapling Sonogashira coupling

Orthogonal Deprotection Compatibility in Fmoc/tBu SPPS: tert-Butyl Ester Is Stable to Piperidine While Being Readily Cleaved by TFA

In Fmoc-based solid-phase peptide synthesis (SPPS), the tert-butyl ester is the preferred carboxylic acid protecting group because it remains stable under the basic conditions used for repetitive Fmoc removal (20% piperidine in DMF) while being quantitatively cleaved under the acidic conditions of final resin cleavage and global deprotection (TFA-based cocktails) [1]. This orthogonality contrasts with the methyl ester, which is partially labile to piperidine during extended SPPS cycles, leading to premature deprotection and chain termination . The Boc/benzyl (Boc/Bz) strategy, by comparison, requires highly toxic anhydrous HF for final cleavage, which is incompatible with many post-translational modifications and modern parallel synthesizers [1]. 4-Iodophenylalanine tert-butyl ester, with its free α-amine, is directly compatible with Fmoc-based SPPS: the amine can be coupled to the growing peptide chain using standard activation reagents, and the tert-butyl ester remains intact until the final TFA cleavage step.

Solid-phase peptide synthesis Orthogonal protection Fmoc strategy

Evidence-Backed Application Scenarios for 4-Iodophenylalanine tert-Butyl Ester in Radiopharmaceutical Development, Peptide Chemistry, and Structural Biology


Synthesis of No-Carrier-Added Radioiodinated 4-Iodophenylalanine for LAT1-Targeted Breast Cancer Imaging

The doubly protected precursor (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoate — synthesized directly from 4-iodophenylalanine tert-butyl ester by Boc protection — is converted to the corresponding tin precursor and subjected to radioiododestannylation with [123I] or [125I]iodide. The one-step deprotection with TFA yields no-carrier-added 4-[*I]iodophenylalanine with an average radiochemical yield of 94.8 ± 3.4%, eliminating the separate deprotection step required when only the amine is Boc-protected [1]. The product demonstrates LAT1-mediated uptake in MCF-7 breast cancer cells at 49.0 ± 0.7% of the input dose, confirming retention of transporter recognition [1]. This scenario is directly relevant to nuclear medicine departments and radiopharmacies developing amino acid-based SPECT or PET tracers for oncology.

Incorporation as a Heavy-Atom Derivative for De Novo Protein Structure Determination by SAD Phasing

Following deprotection of the tert-butyl ester, the resulting p-iodo-L-phenylalanine (or its racemic form) is used as a supplement in E. coli expression systems equipped with an orthogonal tRNA/aminoacyl-tRNA synthetase pair for amber codon suppression, enabling site-specific incorporation into recombinant proteins [1]. The iodine atom (f'' ≈ 6.8 electrons) provides an approximately 12-fold stronger anomalous scattering signal than sulfur (f'' ≈ 0.56 electrons), allowing SAD phasing with significantly fewer diffraction data and enabling structure determination of proteins that lack native anomalous scatterers [1]. The method was validated on T4 lysozyme Phe153→iodoPhe, which yielded a structure isomorphous to the wild type, confirming that the iodine substituent does not perturb protein folding [1]. Structural biology core facilities and crystallography groups are the primary adopters of this application.

Peptide Stapling via Sonogashira Cross-Coupling Between 4-Iodophenylalanine and 4-Propargyloxyphenylalanine Residues

4-Iodophenylalanine tert-butyl ester is coupled at the N-terminus of a growing peptide chain using standard Fmoc-SPPS, with the tert-butyl ester remaining stable throughout chain elongation and being removed only at the final TFA cleavage. A 4-propargyloxyphenylalanine residue is placed at the i+4 or i+7 position. Following cleavage and deprotection, the linear peptide is subjected to Sonogashira coupling conditions (Pd(PPh3)4, CuI, DMF), resulting in a hydrocarbon-stapled peptide that exhibits increased α-helicity as confirmed by CD spectroscopy [2]. This approach has been demonstrated for both model peptides and biologically relevant sequences, providing medicinal chemistry groups with a direct route to conformationally constrained peptide therapeutics.

Late-Stage Diversification of Peptide Therapeutics via Carbonylative Stille Cross-Coupling on the 4-Iodo Substituent

The 4-iodo substituent serves as an electrophilic partner in palladium-catalyzed carbonylative Stille cross-coupling reactions. Morera et al. (2000) demonstrated that 4-iodo-L-phenylalanine derivatives react with arylstannanes under CO atmosphere to yield photoactivatable 4-aroyl-L-phenylalanines in an efficient single-step transformation [3]. The tert-butyl ester protection at the carboxyl group ensures that the C-terminus remains masked during the cross-coupling step, preventing unwanted side reactions at the amino acid backbone. This application is relevant to chemical biology groups developing photoaffinity probes and activity-based protein profiling reagents where the benzophenone moiety serves as a photo-crosslinker upon UV irradiation.

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